molecular formula C10H9F2N B12454839 (2,6-Dimethylphenyl)(difluoro)acetonitrile

(2,6-Dimethylphenyl)(difluoro)acetonitrile

Cat. No.: B12454839
M. Wt: 181.18 g/mol
InChI Key: NPHODTKDISPJFR-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(difluoro)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a difluoroacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(difluoro)acetonitrile typically involves the introduction of the difluoroacetonitrile group to a 2,6-dimethylphenyl precursor. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with difluoroacetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylphenyl)(difluoro)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(2,6-Dimethylphenyl)(difluoro)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with specific molecular targets. The difluoroacetonitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (3,5-Dimethylphenyl)(difluoro)acetonitrile
  • Difluoro(trimethylsilyl)acetonitrile

Comparison:

  • Structural Differences: While (2,6-Dimethylphenyl)(difluoro)acetonitrile has methyl groups at the 2 and 6 positions, (3,5-Dimethylphenyl)(difluoro)acetonitrile has them at the 3 and 5 positions. Difluoro(trimethylsilyl)acetonitrile contains a trimethylsilyl group instead of a phenyl ring.
  • Reactivity: The position of the methyl groups can influence the reactivity and steric hindrance of the compound. The presence of the trimethylsilyl group in difluoro(trimethylsilyl)acetonitrile can affect its nucleophilicity and stability.
  • Applications: Each compound has unique applications based on its structural features. For example, difluoro(trimethylsilyl)acetonitrile is often used in fluoroalkylation reactions, while this compound is more commonly used in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-2,2-difluoroacetonitrile

InChI

InChI=1S/C10H9F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,1-2H3

InChI Key

NPHODTKDISPJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C#N)(F)F

Origin of Product

United States

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